REACTION_CXSMILES
|
[OH-].[Na+].COS(OC)(=O)=O.CS(CC1C=CC=C(C(F)(F)F)C=1[N+]([O-])=O)(=O)=O.[CH3:28][S:29]([CH:32]([C:34]1[CH:39]=[CH:38][CH:37]=[C:36]([C:40]([F:43])([F:42])[F:41])[C:35]=1[N+:44]([O-])=O)[CH3:33])(=[O:31])=[O:30]>[Cl-].C([N+](CC)(CC)CC1C=CC=CC=1)C.C(O)(=O)C.[Pd].[C].CCOC(C)=O.CCO.C(Cl)Cl>[CH3:28][S:29]([CH:32]([C:34]1[CH:39]=[CH:38][CH:37]=[C:36]([C:40]([F:41])([F:43])[F:42])[C:35]=1[NH2:44])[CH3:33])(=[O:31])=[O:30] |f:0.1,5.6,8.9,10.11|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)OC
|
Name
|
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)CC1=C(C(=CC=C1)C(F)(F)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
30 mg
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C)[N+](CC1=CC=CC=C1)(CC)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
2-(1-methylsulfonylethyl)-6-trifluoromethyl nitrobenzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C(C)C1=C(C(=CC=C1)C(F)(F)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)O
|
Name
|
Pd carbon
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd].[C]
|
Name
|
EtOAc EtOH
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C.CCO
|
Type
|
CUSTOM
|
Details
|
was stirred rapidly for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The mixture was poured onto ice/water (400 mL)
|
Type
|
CUSTOM
|
Details
|
the organic layer separated
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
excess Me2SO4 removed at 60° C.
|
Type
|
CUSTOM
|
Details
|
0.7 mm, to give a yellow solid which
|
Type
|
CUSTOM
|
Details
|
was hydrogenated at 60° C.
|
Type
|
WAIT
|
Details
|
60 psi H2 for 15 hrs
|
Duration
|
15 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Type
|
CUSTOM
|
Details
|
to give a brown solid
|
Type
|
WASH
|
Details
|
Washing with ether
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)C(C)C1=C(N)C(=CC=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 15.07 mmol | |
AMOUNT: MASS | 4.03 g | |
YIELD: PERCENTYIELD | 62.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |